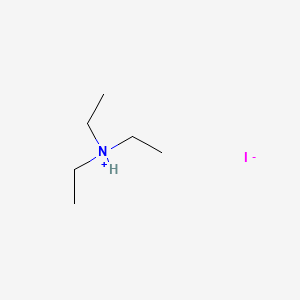

Triethylammonium iodide

Description

Contextualization within Quaternary Ammonium (B1175870) Chemistry

Triethylammonium (B8662869) iodide is a tertiary ammonium salt, distinguishing it from quaternary ammonium compounds where the nitrogen atom is bonded to four organic groups. wikipedia.org However, its study is closely related to the broader field of quaternary ammonium chemistry. The synthesis of quaternary ammonium salts, such as tetraethylammonium (B1195904) iodide, can be achieved through the alkylation of tertiary amines like triethylamine (B128534) with an alkyl halide, for instance, ethyl iodide. wikipedia.org

The chemistry of triethylammonium iodide is often explored in parallel with its quaternary counterparts. For instance, in catalysis, the performance of triethylammonium hydroiodide has been compared to tetraethylammonium iodide, highlighting the distinct role of the proton on the tertiary ammonium cation. researchgate.net This proton allows this compound to act as a bifunctional catalyst, a characteristic not present in quaternary ammonium salts. acs.orgresearchgate.net

The study of simple ammonium salts like this compound also provides a foundational understanding for the development of more complex ionic liquids. nih.gov Ionic liquids are salts with melting points below 100 °C, and many are based on quaternary or tertiary ammonium cations. sciencemadness.orgtcichemicals.com The properties of these materials, such as their thermal stability, conductivity, and viscosity, are highly dependent on the structure of both the cation and the anion. nih.gov

Research Significance and Scope of this compound

The research significance of this compound stems from its diverse applications in academic and industrial research. It has been identified as a simple yet effective bifunctional catalyst for various chemical transformations. acs.orgresearchgate.net

One notable area of research is its use in the fixation of carbon dioxide. Triethylammonium hydroiodide has been shown to efficiently catalyze the reaction of CO₂ with epoxides to produce cyclic carbonates under mild conditions. acs.orgresearchgate.net This application is of high interest in the context of green chemistry and CO₂ utilization. researchgate.net The bifunctional nature of the catalyst, where the ammonium proton activates the epoxide and the iodide anion acts as a nucleophile, is crucial for its high catalytic activity. acs.orgresearchgate.net

Furthermore, triethylammonium hydroiodide has demonstrated its utility as a catalyst for the synthesis of 2-oxazolidinones from epoxides and isocyanates, important heterocyclic compounds in medicinal chemistry. researchgate.net Research has also explored the catalytic activity of triethylamine-iodine complexes in the preparation of cyclic carbonates. uio.no

In the field of materials science, while specific data for this compound in perovskite solar cells is not extensively detailed in the reviewed literature, related compounds like phenylthis compound (PTEAI) have been used to passivate the surface of perovskite films, leading to enhanced stability and efficiency of the solar cells. nih.gov The use of various ammonium iodide salts is a common strategy to improve the performance of perovskite solar cells by passivating defects and improving film morphology. alfa-chemistry.com

The properties of triethylammonium salts as protic ionic liquids are also a subject of investigation. nih.gov The phase behavior, thermal stability, and electrochemical properties of triethylammonium-based protic ionic liquids with various sulfonic acid anions have been studied, providing insights into their potential as electrolytes. nih.gov

While a specific crystal structure determination for this compound was not found in the reviewed literature, the crystal structures of related compounds like tetraethylammonium iodide and tetramethylammonium (B1211777) iodide have been determined. wikipedia.orguio.no Tetraethylammonium iodide possesses a distorted wurtzite lattice structure. wikipedia.org Such structural information for related compounds provides a basis for understanding the potential solid-state packing of this compound.

Table 1: Catalytic Performance of Triethylammonium Hydroiodide in CO₂ Fixation

This table presents data on the catalytic efficiency of triethylammonium hydroiodide in the synthesis of cyclic carbonates from epoxides and carbon dioxide under mild conditions.

| Epoxide | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene (B11656) Oxide | Styrene Carbonate | 10 | 35 | 24 | 92 | researchgate.net |

| Propylene Oxide | Propylene Carbonate | 5 | 50 | 12 | 95 | acs.org |

| 1,2-Epoxybutane | 1,2-Butylene Carbonate | 5 | 50 | 12 | 94 | acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 2-Oxazolidinone | C₃H₅NO₂ |

| Carbon Dioxide | CO₂ |

| Cyclic Carbonate | (CH₂)nO₂CO |

| Epichlorohydrin | C₃H₅ClO |

| Epoxide | R₂COCR₂ |

| Ethyl Iodide | C₂H₅I |

| Hydrogen Iodide | HI |

| Isocyanate | R-N=C=O |

| Phenylthis compound | C₁₄H₂₄IN |

| Propylene Carbonate | C₄H₆O₃ |

| Propylene Oxide | C₃H₆O |

| Styrene Carbonate | C₉H₈O₃ |

| Styrene Oxide | C₈H₈O |

| Tetraethylammonium iodide | C₈H₂₀IN |

| Tetramethylammonium iodide | C₄H₁₂IN |

| Triethylamine | C₆H₁₅N |

| Triethylamine hydroiodide | C₆H₁₆IN |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWVCDMEDQYCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4636-73-1 | |

| Record name | Ethanamine, N,N-diethyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4636-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethylammonium Iodide and Its Derivatives

Direct Synthesis of Triethylammonium (B8662869) Iodide (Triethylamine Hydroiodide)

The most direct method for the preparation of triethylammonium iodide, also known as triethylamine (B128534) hydroiodide, is through the acid-base neutralization reaction between triethylamine (Et₃N) and hydrogen iodide (HI). libretexts.org As a base, triethylamine readily reacts with strong acids like HI to form the corresponding ammonium (B1175870) salt. libretexts.org This reaction is typically straightforward and results in the formation of the triethylammonium cation ([Et₃NH]⁺) and the iodide anion (I⁻).

The reaction can be represented as: Et₃N + HI → [Et₃NH]⁺I⁻

This method is a fundamental process in organic chemistry for generating ammonium salts. libretexts.org The resulting this compound is a bifunctional catalyst that has been shown to be effective in CO₂ fixation reactions with epoxides under mild conditions. acs.orgresearchgate.net

A summary of the reactants for this direct synthesis is provided in the table below.

Table 1: Reactants for the Synthesis of this compound| Reactant | Formula | Role |

|---|---|---|

| Triethylamine | Et₃N | Base |

| Hydrogen Iodide | HI | Acid |

Synthesis of Functionalized this compound Derivatives

(Benzamidomethyl)this compound can be synthesized through an anion-exchange reaction. researchgate.netresearchgate.net This process typically involves the reaction of (benzamidomethyl)triethylammonium chloride with an iodide salt, such as sodium iodide, in an aqueous medium. researchgate.netmdpi.com The reaction proceeds smoothly under mild conditions to yield the desired product in moderate to high yields. researchgate.net

The synthesis can be summarized as follows: [(C₆H₅CONHCH₂)N(C₂H₅)₃]⁺Cl⁻ + NaI → [(C₆H₅CONHCH₂)N(C₂H₅)₃]⁺I⁻ + NaCl

The product, (benzamidomethyl)this compound, is obtained as colorless crystals. mdpi.com

Table 2: Synthesis of (Benzamidomethyl)this compound

| Starting Material | Reagent | Product |

|---|---|---|

| (Benzamidomethyl)triethylammonium chloride | Sodium Iodide | (Benzamidomethyl)this compound |

A series of biorelevant triethylammonium isatin (B1672199) hydrazones have been synthesized, demonstrating the incorporation of the triethylammonium moiety into more complex molecular structures. nih.govnih.govsrce.hr The synthesis generally involves the condensation reaction between an isatin derivative and a hydrazide containing a triethylammonium fragment. nih.gov The structure and composition of these synthesized compounds are typically confirmed using various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as elemental analysis. nih.govnih.gov

These compounds have been investigated for their biological activities. nih.govnih.govsrce.hr

Table 3: General Components for the Synthesis of Triethylammonium Isatin Hydrazones

| Reactant 1 | Reactant 2 | Resulting Moiety |

|---|---|---|

| Isatin Derivative | Hydrazide with Triethylammonium group | Triethylammonium Isatin Hydrazone |

The synthesis of phenylthis compound follows the general principles of quaternary ammonium salt formation. One common method is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In this case, triethylamine can be reacted with an aryl halide, such as iodobenzene.

Alternatively, a related synthesis involves the alkylation of an N,N-disubstituted aniline. For the trimethyl analogue, phenyltrimethylammonium (B184261) iodide, the synthesis can be achieved through the reaction of N,N-dimethylaniline with methyl iodide. By analogy, phenylthis compound could be synthesized by reacting N,N-diethylaniline with ethyl iodide.

Table 4: Potential Synthetic Routes to Phenylthis compound

| Amine | Alkylating/Arylating Agent | Product |

|---|---|---|

| Triethylamine | Iodobenzene | Phenylthis compound |

| N,N-Diethylaniline | Ethyl Iodide | Phenylthis compound |

Triethylammonium dithiocarbamates are important intermediates in organic synthesis, serving as precursors for various compounds, including isothiocyanates. tandfonline.com The synthesis of these dithiocarbamate (B8719985) salts is generally achieved through a one-pot, three-component reaction involving a primary or secondary amine, carbon disulfide (CS₂), and triethylamine. tandfonline.com The triethylamine acts as a base to deprotonate the initially formed dithiocarbamic acid.

The general reaction is as follows: R₂NH + CS₂ + Et₃N → [R₂NCSS]⁻[Et₃NH]⁺

These triethylammonium dithiocarbamate salts can then be used in subsequent reactions. For example, they can react with various electrophiles. Treatment of these salts with methyl acrylate (B77674) in an aqueous medium can lead to the formation of isothiocyanates, particularly at a basic pH. researchgate.net

Table 5: Components for the Synthesis of Triethylammonium Dithiocarbamates

| Component 1 | Component 2 | Component 3 | Product Type |

|---|---|---|---|

| Primary or Secondary Amine | Carbon Disulfide | Triethylamine | Triethylammonium dithiocarbamate |

Research-Scale Synthetic Considerations

The laboratory-scale synthesis of this compound and its derivatives is primarily achieved through two main strategies: direct quaternization of triethylamine and anion exchange reactions. The choice of method often depends on the desired purity, scale of the reaction, and the availability of starting materials.

Direct Quaternization

The most common and straightforward method for synthesizing this compound is the direct reaction of triethylamine with an appropriate iodoalkane, typically ethyl iodide. This is a classic example of the Menshutkin reaction, where a tertiary amine is alkylated to form a quaternary ammonium salt.

The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of triethylamine on the electrophilic carbon atom of the iodoalkane. The general reaction is as follows:

(CH₃CH₂)₃N + R-I → [(CH₃CH₂)₃NR]⁺I⁻

In a typical research-scale preparation, triethylamine is reacted with ethyl iodide, often in a suitable solvent, to yield tetraethylammonium (B1195904) iodide. vaia.comresearchgate.netacs.org For the synthesis of this compound itself (protonated form), an acid-base reaction is employed.

Another approach within this category involves the reaction of triethylamine with an alkyl iodide other than ethyl iodide to produce a variety of this compound derivatives. For instance, the synthesis of triethylammonium undecylenyl iodide is achieved by refluxing triethylamine with undecylenyl iodide in ethanol (B145695) for an extended period. chemicalbook.comprepchem.com The product can then be isolated and purified through solvent removal and recrystallization. chemicalbook.com

Detailed research has also been conducted on the synthesis of triethylammonium salts with different anions, which can then be converted to the iodide salt if needed. For example, triethylammonium hydrogen sulfate (B86663) has been synthesized in high yield by reacting triethylamine with sulfuric acid. acs.orgnih.gov

Anion Exchange Reactions

An alternative synthetic route involves anion exchange, where a different triethylammonium salt is converted to this compound. This method is particularly useful when the starting triethylammonium salt is more readily available or when direct quaternization is not feasible.

A common strategy is to react a triethylammonium salt, such as (benzamidomethyl)triethylammonium chloride, with an alkali metal iodide like sodium iodide in an aqueous solution. mdpi.comresearchgate.net The desired this compound derivative precipitates or is isolated after the exchange.

The following table summarizes various research-scale synthetic approaches for this compound and its derivatives:

| Product | Reactants | Solvent | Reaction Conditions | Yield | Reference |

| Tetraethylammonium iodide | Triethylamine, Ethyl iodide | Not specified | SN2 reaction | High | vaia.com |

| Triethylammonium undecylenyl iodide | Triethylamine, Undecylenyl iodide | Ethanol | Reflux, 46 hours | Not specified | chemicalbook.comprepchem.com |

| Triethylammonium hydrogen sulfate | Triethylamine, Sulfuric acid | None (neat) | 60-70 °C, 2 hours | 99% | acs.orgnih.gov |

| Triethylammonium salts of amic acids | Triethylamine, Amic acids | Methanol | Room temperature, 1 hour | Not specified | rdd.edu.iq |

| (Benzamidomethyl)this compound | (Benzamidomethyl)triethylammonium chloride, Sodium iodide | Water | Room temperature | Moderate to high | mdpi.comresearchgate.net |

| Carbohydrate-derived this compound | 6-Deoxy-6-iodo-carbohydrate derivative, Triethylamine | None (neat) | 120 °C, 1-4 days | 37-90% | mdpi.com |

Purification Considerations

Purification of this compound and its derivatives at the research scale typically involves recrystallization. Common solvent systems for recrystallization include acetone/water or acetonitrile/water mixtures. researchgate.net The choice of solvent depends on the solubility characteristics of the specific compound. For instance, after synthesis, the crude product is often washed with a solvent in which it is sparingly soluble, such as diethyl ether or hexane, to remove unreacted starting materials and non-polar impurities. chemicalbook.com

Catalytic Applications of Triethylammonium Iodide in Organic Synthesis

Triethylammonium (B8662869) Iodide as a Bifunctional Organocatalyst

Triethylammonium iodide is recognized as a simple yet highly effective bifunctional organocatalyst. wikipedia.orgphasetransfercatalysis.com Its structure incorporates both a hydrogen bond donor (the ammonium (B1175870) proton) and a nucleophilic iodide anion within the same molecule. This dual functionality allows it to synergistically activate substrates and promote reactions, often under mild conditions. vaia.com This bifunctional nature is crucial for its catalytic efficacy, distinguishing it from other related catalysts. biomedres.us

One of the most well-documented applications of this compound is in the synthesis of cyclic carbonates from the reaction of epoxides and carbon dioxide (CO₂). biomedres.us This transformation is a key example of CO₂ utilization, an area of growing importance in green and sustainable chemistry. nii.ac.jp this compound has been shown to efficiently catalyze this coupling reaction, providing good to high yields of the corresponding cyclic carbonates. nii.ac.jp

The catalytic cycle for the synthesis of cyclic carbonates using this compound involves a dual activation mechanism. vaia.com The process is initiated by the activation of the epoxide ring. The acidic proton on the triethylammonium cation acts as a hydrogen-bond donor, interacting with the oxygen atom of the epoxide. vaia.com This hydrogen bonding polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack.

Following this activation, the iodide anion (I⁻) performs a nucleophilic attack on one of the carbon atoms of the activated epoxide ring, leading to the ring-opening and the formation of an iodo-alkoxide intermediate. vaia.com Subsequently, this intermediate reacts with carbon dioxide, and an intramolecular cyclization occurs to form the five-membered cyclic carbonate product, regenerating the this compound catalyst for the next cycle. nii.ac.jp Control experiments have demonstrated that this bifunctional nature is essential; reactions attempted with either triethylamine (B128534) or hydroiodic acid alone show almost no catalytic activity, underscoring the synergistic effect of the ammonium proton and the iodide anion. biomedres.us

The efficiency of this compound in catalyzing the cycloaddition of CO₂ to epoxides is highly dependent on the reaction conditions. Research has shown that this catalyst is highly effective under remarkably mild conditions, a significant advantage over many other catalytic systems that require high pressures and temperatures. biomedres.us

Optimal conditions often involve atmospheric pressure of CO₂ (using a CO₂ balloon) and mild temperatures, typically ranging from 35 to 40 °C. vaia.combiomedres.us Furthermore, many of these reactions can be carried out under solvent-free conditions, which enhances the environmental friendliness of the process. nii.ac.jp The catalyst loading is typically kept low, often around 10 mol%. biomedres.us The reaction has been shown to be effective for a variety of epoxide substrates, including both aromatic and aliphatic epoxides, demonstrating the broad applicability of this catalytic system. nii.ac.jp

Table 1: Influence of Reaction Conditions on Cyclic Carbonate Synthesis with this compound Catalyst This table is interactive. Users can sort and filter the data.

| Epoxide Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| Styrene (B11656) Oxide | 35 | 1 | 24 | 92 | biomedres.us |

| Propylene Oxide | 40 | 1 | 24 | 91 | vaia.com |

| 1,2-Epoxybutane | 40 | 1 | 24 | 90 | vaia.com |

| Phenyl Glycidyl Ether | 40 | 1 | 24 | 99 | vaia.com |

| Glycidyl Phenylacetate | 35 | 1 | 24 | 82 | biomedres.us |

| (R)-Styrene Oxide | 35 | 1 | 48 | 91 | nii.ac.jp |

The catalytic system using this compound for cyclic carbonate synthesis exhibits favorable characteristics in terms of scalability and green chemistry. The scalability of this process has been successfully demonstrated, indicating its potential for larger-scale industrial applications. wikipedia.org

From a green chemistry perspective, this catalytic method offers several advantages:

Metal-Free Catalysis: As an organocatalyst, it avoids the use of expensive and potentially toxic transition metals. nii.ac.jp

High Atom Economy: The cycloaddition reaction is 100% atom-economical, as all atoms from the reactants are incorporated into the final product without the formation of by-products.

Mild Conditions: The use of atmospheric pressure and low temperatures reduces energy consumption. vaia.com

Solvent-Free Reactions: The ability to perform the reaction without a solvent minimizes waste and environmental impact. nii.ac.jp

These attributes make this compound a sustainable and environmentally benign catalyst for CO₂ fixation. nii.ac.jp

Comparative studies have highlighted the superior catalytic performance of this compound under mild conditions when compared to other common iodide-based organocatalysts, such as tetraalkylammonium iodides. vaia.com For instance, in the reaction of styrene oxide with CO₂, while this compound provided a high yield, tetraethylammonium (B1195904) iodide and tetrabutylammonium (B224687) iodide showed significantly lower reactivities, affording yields of less than 5% and 12%, respectively, under the same mild conditions. vaia.com

This marked difference in catalytic activity is attributed to the bifunctional nature of this compound. vaia.combiomedres.us Tetraalkylammonium salts lack the acidic proton necessary for the initial hydrogen-bond activation of the epoxide. They function solely as a source of the iodide nucleophile, and without the electrophilic activation of the substrate, the reaction proceeds sluggishly at low temperatures. biomedres.us This comparison clearly indicates that the presence of the hydrogen-bond-donating moiety in the catalyst structure is essential for achieving high efficiency under mild, energy-saving conditions. vaia.com

Catalysis in Carbon Dioxide Fixation to Epoxides for Cyclic Carbonate Synthesis

Phase Transfer Catalysis Mediated by this compound

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium salt, functions by transporting a reactant from one phase (e.g., an aqueous-soluble anion) into the other phase where the reaction can occur. wikipedia.org

While quaternary ammonium salts like benzyltriethylammonium chloride and various tetrabutylammonium salts are classic examples of phase-transfer catalysts, the role of this compound in this specific capacity is less prominent in the literature. biomedres.uswikipedia.org The lipophilicity of the cation is a key factor in its ability to be soluble in the organic phase, and the three ethyl groups in the triethylammonium cation provide less shielding and lipophilicity compared to tetra-alkylated cations. wikipedia.org

The primary catalytic role of this compound, as extensively documented, is that of a bifunctional organocatalyst where the acidic proton is a key participant in the reaction mechanism. nii.ac.jp However, it is noteworthy that tertiary amines, such as triethylamine, can react in-situ with alkylating agents present in a reaction mixture to form quaternary ammonium salts that can then act as phase-transfer catalysts. phasetransfercatalysis.com This suggests a potential, though indirect, role in PTC-type mechanisms where this compound or a similar species is formed during the reaction. In some oxidative reactions catalyzed by tetrabutylammonium iodide (TBAI), the proposed mechanism involves an initial iodination followed by a phase-transfer-catalyzed nucleophilic substitution, a process where the ammonium salt facilitates the transfer of the nucleophile. nih.gov

General Principles of Phase Transfer Catalysis by Quaternary Ammonium Compounds

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. ijstr.orgscienceinfo.com The fundamental principle of PTC involves the use of a phase-transfer agent, or catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to occur. numberanalytics.com Quaternary ammonium salts, like this compound, are among the most common and cost-effective phase transfer catalysts. ijstr.org

The mechanism of PTC with a quaternary ammonium salt (Q⁺X⁻) typically follows these steps:

Anion Exchange: The quaternary ammonium cation (Q⁺) in the aqueous phase exchanges its original anion (X⁻) for the reacting anion (Y⁻) from the aqueous-soluble reactant. ijstr.org

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is lipophilic due to the alkyl groups on the cation, allowing it to cross the phase boundary into the organic phase. ijstr.org

Reaction in Organic Phase: In the organic phase, the anion (Y⁻) is weakly solvated and thus highly reactive. It reacts with the organic substrate (RZ) to form the desired product (RY). ijstr.org

Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the leaving group anion (Z⁻) and transfers back to the aqueous phase, where it can repeat the cycle. operachem.com

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is influenced by the structure of the cation. The size and nature of the alkyl groups are critical. For instance, salts with very short alkyl chains may not be lipophilic enough to transfer into the organic phase, while excessively long chains can make the salt too insoluble in the aqueous phase to be effective. operachem.com The "C#" (total number of carbons in the alkyl chains) and "q-value" (a parameter based on the reciprocal of the number of carbons in each chain) are empirical measures used to predict the catalyst's performance. acsgcipr.org For reactions where the rate-determining step is in the organic phase, a C# between 16 and 32 is often desirable. acsgcipr.org

Role in Halide Exchange Reactions and Iodination Pathways

This compound is particularly useful in reactions involving the introduction of an iodide ion into a molecule, primarily through halide exchange mechanisms.

The Finkelstein reaction is a classic Sₙ2 reaction that involves the conversion of an alkyl chloride or bromide into an alkyl iodide. iitk.ac.inbyjus.com The reaction is driven to completion by the precipitation of the newly formed metal halide salt in a suitable solvent, typically acetone. byjus.comwikipedia.org

This compound can be employed in Finkelstein-type reactions as the source of the iodide nucleophile. The general reaction is as follows:

R-X + [Et₃NH]⁺I⁻ → R-I + [Et₃NH]⁺X⁻ (where X = Cl, Br)

The efficiency of this reaction depends on several factors, including the nature of the alkyl group (primary and benzyl (B1604629) halides are most reactive), the leaving group, and the reaction conditions. wikipedia.orgadichemistry.com While traditional Finkelstein reactions use alkali metal iodides, the use of quaternary ammonium iodides like this compound can offer advantages in terms of solubility in organic solvents.

A modified version of the Finkelstein reaction involves converting an alcohol to a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group, and then treating it with a halide source to achieve substitution. adichemistry.com

Table 1: Examples of Finkelstein Reactions

| Reactant | Reagent | Product | Solvent | Catalyst Notes | Reference |

| Ethyl Bromide | Sodium Iodide | Ethyl Iodide | Acetone | Classic Finkelstein reaction. | byjus.com |

| 5-Bromovaleric acid ethyl ester | Sodium Iodide | 5-Iodovaleric acid ethyl ester | Acetone | Precipitation of NaBr drives the reaction. | wikipedia.org |

| (Bromomethyl)cyclohexane | Tetrabutylammonium Fluoride (TBAF) | (Fluoromethyl)cyclohexane | - | Illustrates halide exchange to form fluorides. | adichemistry.com |

| Alkyl Chloride/Bromide | Sodium Iodide | Alkyl Iodide | Dry Acetone | General method for preparing alkyl iodides. | byjus.com |

Triethylammonium salts are frequently utilized in anion exchange processes beyond the classic Finkelstein reaction. nih.govmdpi.com These salts can be used to introduce a variety of anions into a system by exchanging the original anion associated with the triethylammonium cation. For example, triethylammonium salts of phosphate (B84403) esters are common in biochemical synthesis due to their improved solubility in organic solvents compared to their inorganic salt counterparts. nih.govfuw.edu.pl

The stability of triethylammonium salts during these processes is a key consideration. The lability of the triethylammonium cation can be influenced by the pKa of the conjugate acid of the anion. nih.gov For instance, salts with anions of strong acids tend to be more stable. nih.gov

In the context of ionic liquids, anion exchange is a crucial step in their synthesis. mdpi.com A common method involves using an anion exchange resin to swap the halide ion of a quaternary ammonium salt for a different anion in a non-aqueous medium. mdpi.com This technique allows for the preparation of pure ionic liquids with specific desired anions.

Studies have also explored the complex formation between triethylamine and molecular iodine in various solvents, leading to the formation of salts with the general composition [(C₂H₅)₃N·HI]·nI₂. osti.gov These interactions highlight the role of triethylammonium species in facilitating reactions and forming different types of iodine-containing compounds.

Applications of Triethylammonium Iodide in Materials Science Research

Integration in Perovskite Materials for Energy Conversion and Optoelectronics

The unique properties of triethylammonium (B8662869) iodide-related compounds make them suitable for integration into perovskite structures, which are at the forefront of next-generation solar cells and optoelectronic devices. researchgate.net

Phenyltriethylammonium iodide (PTEAI) has been successfully employed as a surface passivating agent to improve the efficiency and long-term stability of perovskite solar cells (PSCs). researchgate.net Surface defects in perovskite films are a primary cause of non-radiative recombination, which limits device performance and accelerates degradation. researchgate.net

Research has demonstrated that treating a 3D perovskite film with a solution containing PTEAI forms a 2D capping layer on the perovskite surface. researchgate.netmdpi.com This layer effectively passivates defect sites, such as dangling bonds, and reduces charge recombination at the interface between the perovskite and the charge transport layers. researchgate.netmdpi.com The bulky nature of the phenyltriethylammonium cation helps to create a protective barrier that shields the underlying 3D perovskite from moisture, a key factor in its degradation. researchgate.net

The application of PTEAI has led to significant improvements in the power conversion efficiency (PCE) and stability of PSCs. For instance, PSCs treated with PTEAI have shown a PCE of 20.2%, an increase from the 18.8% of untreated cells. researchgate.net Moreover, these passivated devices demonstrated remarkable stability, retaining 92% of their initial efficiency after 500 hours of storage in ambient air without encapsulation. researchgate.net The enhancement is largely attributed to an increase in the open-circuit voltage (VOC) and fill factor (FF), direct indicators of reduced recombination losses. researchgate.netmdpi.com

Table 1: Performance of Perovskite Solar Cells With and Without Phenylthis compound (PTEAI) Passivation

| Parameter | Control Device (Without PTEAI) | PTEAI-Treated Device |

|---|---|---|

| Power Conversion Efficiency (PCE) | 18.8% | 20.2% |

| Stability (after 500h in ambient air) | - | Retains 92% of initial PCE |

Data sourced from research on 3D (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ perovskite films. researchgate.net

The incorporation of large organic cations like triethylammonium and its derivatives into perovskite structures significantly influences their structural and morphological properties. The size and shape of the cation can direct the formation of 2D or quasi-2D perovskite layers, which can coexist with the 3D perovskite bulk. aip.org

Morphological studies using Scanning Electron Microscopy (SEM) reveal that the application of these bulky ammonium (B1175870) salts can lead to smoother and more uniform perovskite films. sharif.edu This improved morphology is beneficial for reducing defect density and improving charge transport. The crystalline structure of the perovskite, often appearing as cubic beads, can be influenced in size and uniformity by the presence of these organic cations. sharif.eduacs.org The formation of a compact organic shell through π-π interactions between cations like phenethylammonium (a related bulky cation) can increase the phase transition energy, thereby enhancing the phase stability of the perovskite material. aip.org

Applications in Electrolyte Systems

Triethylammonium derivatives are also being investigated for their use in electrolyte systems for various electrochemical devices. In the context of lithium metal batteries, for example, triethylammonium chloride has been used as an additive to create localized high-concentration electrolytes. researchgate.net This approach helps in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and improving battery safety and cycle life. researchgate.net

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of triethylammonium (B8662869) iodide derivatives, offering detailed information about their molecular structure and dynamics.

¹H NMR and ¹³C NMR for Structural Elucidation of Triethylammonium Iodide Derivatives

Proton (¹H) and Carbon-13 (¹³) NMR spectroscopy are fundamental in confirming the identity and purity of newly synthesized this compound derivatives. nih.govmdpi.com The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra allow for the precise assignment of protons within the molecule. For instance, in triethylammonium-containing compounds, the ethyl groups typically exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Triethylammonium Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide | DMSO-d₆ | 1.23 (t, 9H, CH₃, Et), 3.43 (q, 6H, CH₂, Et), 3.98 (s, 2H, CH₂CO), 4.51 (br. s, 2H, NH₂), 9.89 (s, 1H, NH) | 160.90 (C=O), 55.19 (CH₂), 54.24 (CH₂), 8.45 (CH₃) | nih.gov |

| 2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-N,N,N-triethyl-2-oxoethanammonium bromide | CDCl₃ | 1.36 (s, 18H, CH₃, t-Bu), 1.44 (t, 9H, CH₃, Et), 3.88 (q, 6H, CH₂, Et), 4.75 (s, 2H, NCH₂), 5.02 (s, 2H, CH₂CO), 5.17 (s, 1H, OH), 6.84 (d, 1H, 7-H, Ar), 8.02-8.03 (m, 3H, 5-H, Ar, 2H, benzyl), 7.29 (dd, 1H, 6-H, Ar), 8.03 (d, 1H, 4-H, Ar), 12.83 (s, 1H, NH) | Not provided | nih.gov |

| Triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate | Not specified | Not provided | Not provided | mdpi.com |

Application in Mechanistic Studies (e.g., CO₂ fixation)

NMR spectroscopy is also a powerful tool for investigating reaction mechanisms involving this compound. In the context of carbon dioxide (CO₂) fixation, in-situ NMR studies can monitor the formation of key intermediates and products in real-time. For example, the reaction of ethylene (B1197577) glycol with triethylamine (B128534) and CO₂ was studied using NMR to characterize the resulting triethylammonium 2-hydroxyethyl carbonate adduct. acs.org The appearance of specific chemical shifts in the ¹³C NMR spectrum confirmed the formation of this intermediate, providing crucial evidence for the proposed reaction pathway. acs.org

In broader studies of CO₂ capture by amine-based systems, solid-state NMR has been instrumental in identifying the species formed upon CO₂ adsorption. scienceopen.com While not directly focused on this compound, these studies demonstrate the capability of NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), to elucidate the interactions between CO₂ and amine functionalities, which is relevant to understanding the role of triethylammonium-based catalysts in CO₂ utilization. scienceopen.com Mechanistic proposals for CO₂ fixation reactions are often developed and supported by a combination of NMR studies and computational methods. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and bonding. americanpharmaceuticalreview.com

In the study of triethylammonium halides, IR spectroscopy has revealed complex absorption patterns for the N-H and N-D stretching vibrations, which are influenced by Fermi resonance interactions. cdnsciencepub.com The positions of these bands are correlated with the N-H···X distance, shifting to lower wavenumbers from chloride to iodide. cdnsciencepub.com For derivatives like (benzamidomethyl)this compound, IR spectroscopy is used to identify characteristic functional groups. mdpi.comresearchgate.net For instance, the presence of amide bands (Amide I and Amide II) and other specific vibrations confirms the molecular structure. researchgate.net

Raman spectroscopy provides additional vibrational information, particularly for non-polar bonds and symmetric vibrations. researchgate.net Studies on related quaternary ammonium (B1175870) salts have used Raman spectroscopy to analyze conformational preferences by examining ring breathing modes and skeletal vibrations. The combination of IR and Raman data offers a more complete picture of the vibrational properties of this compound and its derivatives. researchgate.netchemicalbook.comnih.gov

Table 2: Characteristic IR Absorption Bands for Triethylammonium Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide | N-H stretch | 3298, 3191 | nih.gov |

| C-H stretch | 3010, 2946 | nih.gov | |

| C=O stretch | 1680, 1646 | nih.gov | |

| (Benzamidomethyl)triethylammonium isothiocyanate | N-H stretch | 3180 | mdpi.comresearchgate.net |

| Amide I (C=O) | 1671 | mdpi.comresearchgate.net | |

| Amide II | 1545 | mdpi.comresearchgate.net | |

| SCN⁻ anion | 2039 | mdpi.com | |

| (Benzamidomethyl)this compound | N-H stretch | 3178 | mdpi.comresearchgate.net |

| Amide I (C=O) | 1678 | mdpi.comresearchgate.net | |

| Amide II | 1523 | mdpi.comresearchgate.net |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgrigaku.com It provides precise information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

Determination of Crystal Structures of this compound Derivatives

The crystal structures of several this compound derivatives have been determined using XRD. For example, the structure of [3β,5β,7α,12α]-3-(2-naphthyloylamino)-7,12-dihydroxycholan-24-triethylammonium iodide was resolved, revealing its packing in an orthorhombic space group. mdpi.comresearchgate.netresearchgate.net The analysis showed that the iodide ion is involved in hydrogen bonding with the amide and hydroxyl groups, which, along with electrostatic interactions, stabilizes the crystal structure. mdpi.com The distances between the iodide ion and the charged nitrogen atom of the triethylammonium group are consistent with electrostatic interactions observed in other quaternary ammonium iodide salts. researchgate.net In the triethylammonium halides (Et₃NHX, where X = Cl, Br, I), crystal structure determinations have shown that the compounds are isostructural, with the ethyl groups being orientationally disordered at room temperature. cdnsciencepub.com

Table 3: Crystallographic Data for a this compound Derivative

| Compound | [3β,5β,7α,12α]-3-(2-naphthyloylamino)-7,12-dihydroxycholan-24-triethylammonium iodide |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | a = 10.9458(3) Å |

| b = 12.1625(3) Å | |

| c = 28.4706(7) Å | |

| Key Interactions | Hydrogen bonds involving the iodide ion, amide group, and hydroxyl groups. Electrostatic interactions. |

| Reference | mdpi.comresearchgate.net |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are crucial analytical techniques for confirming the molecular weight and elemental composition of newly synthesized compounds. uni-marburg.de

Mass spectrometry provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments. In the case of this compound derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often used. nih.govuni-marburg.de The fragmentation patterns observed in the mass spectrum can offer additional structural information. For instance, the mass spectrum of a quaternary ammonium iodide will typically show a peak corresponding to the quaternary ammonium cation after the loss of the iodide counterion.

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. nih.govmdpi.com This technique is routinely used alongside spectroscopic methods to unequivocally characterize new this compound derivatives. nih.gov For example, the composition of various triethylammonium isatin-3-hydrazones was confirmed by comparing the calculated and found percentages of C, H, Br, and N. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms and understanding the nature of intermolecular forces.

While specific DFT studies focusing solely on the catalytic role of triethylammonium (B8662869) iodide are not abundant in the literature, the involvement of triethylamine (B128534) and the subsequent formation of triethylammonium salts in various reactions have been investigated computationally. These studies provide a basis for understanding how the triethylammonium cation and the iodide anion might influence reaction pathways.

For instance, in reactions where triethylamine is used as a base or catalyst, it is protonated to form the triethylammonium cation. The nature of the counter-ion, in this case, iodide, can significantly impact the stability of intermediates and transition states. DFT calculations have been employed to explore reaction mechanisms where triethylamine is a key promoter. An example is the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates, where triethylamine is heated in the presence of air. nih.gov In such reactions, the formation of triethylammonium intermediates is a critical step, and DFT can be used to calculate the energetics of the proposed reaction pathways, including the role of the amine and its conjugate acid. nih.gov

Table 1: Representative DFT Studies on Related Systems for Mechanistic Elucidation

| Reaction Type | Role of Amine/Iodide | Computational Method | Key Findings |

| Oxidative cyclodimerization of 2H-azirine-2-carboxylates | Triethylamine as a promoter | DFT | The mechanism involves the formation of N,N-diethylhydroxylamine from the oxidation of triethylamine, which then initiates the cyclodimerization. nih.gov |

| Palladium-catalyzed hydrocarbonylation of olefins | Iodide-assisted acetate-formate exchange | DFT | Iodide facilitates a key exchange step in the catalytic cycle, influencing reaction feasibility and selectivity. nih.gov |

| Iodine(III)-mediated oxidative amination of alkenes | Iodine(III) reagent | DFT (M06 functional) | The reaction proceeds via an electrophilic attack, and the product distribution is dependent on the substrate's ability to stabilize carbocationic intermediates. researchgate.net |

This table presents data from studies on systems related to triethylammonium iodide to infer potential mechanistic roles.

Noncovalent interactions are crucial in determining the structure and properties of ionic compounds like this compound. These interactions include hydrogen bonding, ion-pairing, and dispersion forces. DFT is a powerful tool for modeling these weak interactions, which are often challenging to characterize experimentally. wikipedia.org

In the context of this compound, the primary noncovalent interactions are the electrostatic attraction between the triethylammonium cation and the iodide anion, and hydrogen bonding between the N-H proton of the cation and the iodide anion. The strength and geometry of these interactions can be accurately predicted using DFT calculations.

Computational studies on related systems, such as the interaction of iodide with various molecular entities, provide valuable insights. For example, DFT calculations have been used to study the adsorption of inorganic iodine species on graphite (B72142) surfaces, revealing that the interactions are primarily strong physisorption driven by dispersion forces. nih.gov The binding energies for various iodine-containing species were found to be in the range of 21–33 kJ mol⁻¹. nih.gov

Furthermore, the development of methods like the Non-Covalent Interaction (NCI) index allows for the visualization and characterization of weak interactions in molecular systems. nih.gov Applying such methods to this compound would enable a detailed mapping of the noncovalent interaction landscape, distinguishing between hydrogen bonds, van der Waals interactions, and steric repulsion within the ionic pair and in condensed phases.

Table 2: Calculated Noncovalent Interaction Properties in Related Systems

| System | Interaction Type | Computational Method | Calculated Property |

| Inorganic iodine species on graphite | Physisorption | DFT with D3 dispersion | Binding Energies: 21–33 kJ mol⁻¹ nih.gov |

| Tricyclic orthoamide crystals | Hydrogen bonding (O-H···N, C-H···O) and dispersion | DFT (B3LYP/6-31G(d,p)) | Pairwise interaction energies were calculated to understand crystal packing. nih.gov |

| Adenine-Thymine DNA base pairs | Hydrogen bonding and van der Waals | DFT with NCI analysis | Revealed the significance of hydrogen bonds and van der Waals attractions in stabilizing the structure. acs.org |

This table provides data from related systems to illustrate the application of DFT in modeling noncovalent interactions relevant to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of time-dependent phenomena such as diffusion, solvation, and structural rearrangements. For this compound, MD simulations can reveal how the ions interact with each other and with solvent molecules in a solution.

Simulations of tetraethylammonium (B1195904) hydroxide (B78521) (TEAH) have investigated structural and dynamic heterogeneities in this ionic liquid. bohrium.com These studies revealed that the tetraethylammonium cations form continuous domains, while the hydroxide anions are located in the voids of these domains. bohrium.com This structural organization leads to dynamic heterogeneity, which influences ion transport properties. bohrium.com A similar structural arrangement and dynamic behavior can be anticipated for pure or highly concentrated this compound.

A study on triethylammonium acetate (B1210297) using semi-empirical density functional tight binding (DFTB) molecular dynamics revealed that ionization is a partial process, with stable ionic couples embedded within the neutral acetic acid moiety. nih.govneliti.com This suggests that in solutions with protic solvents or in the presence of proton-donating species, the equilibrium between triethylamine/HI and the this compound ion pair is a crucial factor.

Table 3: Findings from Molecular Dynamics Simulations of Analogous Systems

| System Simulated | Simulation Type | Key Findings |

| Tetramethylammonium (B1211777) iodide (TMAI) in water | Classical MD | Iodide has a higher surface affinity than the cation; AMBER force field provides good agreement with experimental surface tension. mdpi.com |

| Tetraethylammonium hydroxide (TEAH) | Classical MD | Presence of structural and dynamic heterogeneities; cations form continuous domains. bohrium.com |

| Triethylammonium acetate | DFTB MD | Partial ionization in the liquid state; stable ion pairs are formed. nih.govneliti.com |

| Iodide/Triiodide in an ionic liquid ([BMIM][I]) | Reactive MD | The exchange reaction is diffusion-limited and has an Arrhenius temperature dependence. |

This table summarizes findings from MD simulations on systems analogous to this compound to infer its dynamic properties.

Quantum Chemical Calculations for Triethylammonium Salts

Quantum chemical calculations encompass a range of methods, including DFT and ab initio approaches, that are used to compute the fundamental properties of molecules. For triethylammonium salts, these calculations can provide accurate information on molecular geometries, vibrational frequencies, and electronic properties.

The crystal structure of tetraethylammonium iodide has been determined experimentally and shows a distorted wurtzite lattice with a flattened tetrahedral coordination at the nitrogen atom. wikipedia.org Quantum chemical calculations can be used to optimize the geometry of the this compound ion pair in the gas phase and in solution (using continuum solvent models) to compare with crystallographic data and to understand the effects of the environment on the structure.

Calculations on various iodine-containing species have been performed to determine their thermochemical properties, such as heats of formation. For example, the heats of formation at 298 K for species like IO₃ and INO₃ have been calculated to be 147.8 kJ mol⁻¹ and 33.1 kJ mol⁻¹, respectively. Similar calculations for this compound could provide valuable thermochemical data.

Furthermore, quantum chemical methods are essential for interpreting spectroscopic data. By calculating vibrational frequencies, for example, one can assign the peaks in an experimental infrared or Raman spectrum to specific molecular motions. This can help in characterizing the interactions between the triethylammonium cation and the iodide anion.

Table 4: Illustrative Data from Quantum Chemical Calculations on Related Species

| Species/System | Calculation Type | Calculated Property | Value |

| IO₃ | Ab initio/DFT | Heat of formation (298 K) | 147.8 kJ mol⁻¹ |

| INO₃ | Ab initio/DFT | Heat of formation (298 K) | 33.1 kJ mol⁻¹ |

| L-Tyrosine + I₂ | DFT | Enthalpy of reaction | -36327404.72 kJ/mol (Note: This value from the source appears unusually large and may need careful interpretation within the context of the specific computational setup) |

| Tetraethylammonium iodide | Experimental (X-ray crystallography) | Crystal structure | Distorted wurtzite lattice wikipedia.org |

This table presents examples of data obtained from quantum chemical calculations and experiments on related systems, illustrating the types of information that can be derived for this compound.

Electrochemical Research Applications of Triethylammonium Iodide

Electrochemical Behavior of the Iodide Anion in Solution

The electrochemical behavior of the iodide anion (I⁻) is central to many applications of triethylammonium (B8662869) iodide. The oxidation of iodide is a multi-step process that is highly dependent on the solvent and the composition of the electrolyte. pku.edu.cnacs.orgmonash.edu In cyclic voltammetry studies, the oxidation of iodide typically shows two distinct waves, particularly in aprotic solvents. acs.orgsrce.hr

The first anodic peak corresponds to the oxidation of two iodide ions to form molecular iodine (I₂). pku.edu.cnkns.org This is immediately followed by a chemical reaction where the newly formed iodine reacts with another iodide ion in the solution to form the triiodide anion (I₃⁻). pku.edu.cnacs.org

Reaction 1 (Electrochemical): 2I⁻ → I₂ + 2e⁻

Reaction 2 (Chemical): I₂ + I⁻ ⇌ I₃⁻

The second oxidation wave, observed at a more positive potential, is attributed to the oxidation of the triiodide anion to molecular iodine. acs.orgresearchgate.net

Reaction 3 (Electrochemical): 2I₃⁻ → 3I₂ + 2e⁻

The stability of the triiodide intermediate and the formal potentials of these redox processes are significantly influenced by the properties of the solvent and the nature of the cation, such as triethylammonium. acs.org The entire reaction sequence is often described as an Electrochemical-Chemical (E-C) model. pku.edu.cn In some systems, an iodine film can form on the electrode surface, which then dissolves via the chemical reaction with iodide to form triiodide. pku.edu.cn The diffusion coefficient of the iodide anion, a key parameter for its transport in solution, has been determined using techniques like rotating disk electrode voltammetry. kns.org The standard potential of the iodide/triiodide redox couple is approximately 0.35 V versus the normal hydrogen electrode (NHE), a value that is critical for applications like dye-sensitized solar cells (DSSCs). acs.org

Table 1: Key Electrochemical Reactions of the Iodide Anion

| Step | Reaction | Type | Description |

| 1 | 2I⁻ → I₂ + 2e⁻ | Electrochemical (Anodic Oxidation) | Initial oxidation of iodide ions to molecular iodine at the electrode surface. pku.edu.cnkns.org |

| 2 | I₂ + I⁻ ⇌ I₃⁻ | Chemical | Rapid reaction between molecular iodine and excess iodide ions to form the triiodide anion. pku.edu.cnacs.org |

| 3 | 2I₃⁻ → 3I₂ + 2e⁻ | Electrochemical (Anodic Oxidation) | Further oxidation of the triiodide anion to molecular iodine at a higher potential. acs.orgresearchgate.net |

Iodide-Mediated Electrochemical Processes

Triethylammonium iodide can serve as a redox mediator or electrocatalyst in a process known as indirect electrolysis. rsc.orgchemrxiv.org In this approach, the iodide/iodine redox couple facilitates a chemical transformation that would otherwise require high overpotentials or harsh conditions. rsc.orgnih.gov The general mechanism involves the electrochemical oxidation of iodide to an active iodine species (e.g., I₂ or iodine radical) at the anode. This electrochemically generated reagent then reacts with the organic substrate in the bulk solution to yield the desired product, regenerating the iodide ion in the process. nih.govresearchgate.netjst.go.jp

A significant application of this strategy is in the functionalization of C–H bonds. chemrxiv.orgnih.gov For instance, iodide-mediated electrochemical methods have been developed for the intramolecular C–H amination to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govresearchgate.net By using an iodide mediator, the required anode potential is significantly lowered, which improves the functional group tolerance of the reaction, preventing the undesired oxidation of sensitive moieties in the substrate. nih.gov In some advanced systems, this electrochemical process is combined with photochemistry, where light is used to cleave an intermediate N-iodo bond, further enhancing the reaction's efficiency. nih.gov

Iodide-mediated electrosynthesis has also been applied to:

The synthesis of α-ketoesters and isatins from aryl methyl ketones. rsc.org

The formation of amide bonds, where an anodically generated iodine species activates a carboxylic acid for coupling with an amine. chemistryviews.org

The oxidative dimerization of α-oxothioamides to form 1,2,4-thiadiazoles. jst.go.jp

The effectiveness of these reactions often depends on the choice of electrolyte and solvent. Quaternary ammonium (B1175870) iodides like tetrabutylammonium (B224687) iodide (TBAI) are frequently used, where they can play a dual role as both the redox mediator and the supporting electrolyte. jst.go.jpthieme-connect.com

Table 2: Examples of Iodide-Mediated Electrochemical Reactions

| Reaction Type | Substrate | Product | Role of Iodide Mediator | Reference |

| C(sp³)–H Amination | N-Alkyl sulfonamides | Nitrogen heterocycles | Lowers anode potential, enables selective C-N bond formation. nih.gov | nih.gov |

| α-Oxygenation | Aryl methyl ketones | α-Ketoesters | Generates iodine radical for hydrogen atom abstraction (HAT). rsc.org | rsc.org |

| Amide Coupling | Carboxylic acids, Amines | Amides | Oxidized to triiodide which activates the carboxylic acid. chemistryviews.org | chemistryviews.org |

| Oxidative Dimerization | α-Oxothioamides | 3,5-Bis(acyl)-1,2,4-thiadiazoles | Oxidized to I₂ which reacts with the substrate to form an S-N bond. jst.go.jp | jst.go.jp |

Voltammetric Studies of Triethylammonium-containing Organic-Inorganic Materials

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for characterizing the electrochemical properties of novel materials. mjcce.org.mkjku.at This is especially relevant for organic-inorganic hybrid materials where triethylammonium or similar alkylammonium cations are incorporated into the crystal structure, such as in organic-inorganic hybrid perovskites (OIHPs). mjcce.org.mknih.govnrel.gov

Cyclic voltammetry allows for the determination of key electronic parameters, including the oxidation and reduction potentials of a material. windows.net From these potentials, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), or the valence and conduction band edges in semiconductors, can be estimated. jku.atnih.gov This information is crucial for understanding a material's potential application in optoelectronic devices like solar cells and LEDs. mjcce.org.mk

For example, voltammetric studies on dimethylammonium lead iodide (DMAPbI₃), an analogue of a triethylammonium-containing perovskite, revealed an irreversible anodic peak associated with the oxidation of the material's constituents and the decomposition of the perovskite structure. mjcce.org.mk In studies of CsPbX₃ (X = Cl, Br, I) perovskite nanocrystals, CV profiles showed increased current near the band edges, allowing for the determination of valence and conduction band potentials. nih.gov Such studies demonstrate how the nature of the organic cation and the halide anion influences the electronic band structure and electrochemical stability of the material. nih.govnrel.gov The electrochemical stability window, which defines the voltage range within which a material is stable, is another critical parameter obtained from these voltammetric measurements. nrel.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing Triethylammonium (B8662869) Iodide

The exploration of Triethylammonium iodide in catalysis is a burgeoning field, with future research poised to leverage its distinct characteristics as a phase-transfer catalyst (PTC), an ionic liquid medium, and a source of nucleophilic iodide. While its parent amine, triethylamine (B128534), is a well-established base catalyst, and related quaternary ammonium (B1175870) salts are known PTCs, the specific combination within this compound offers unique synergistic possibilities. semanticscholar.orgresearchgate.netchemeurope.com

Future research is anticipated to focus on designing catalytic systems where this compound plays a multifaceted role. As a phase-transfer catalyst, it can shuttle reactants between immiscible aqueous and organic phases, enhancing reaction rates and yields, particularly in alkylation and substitution reactions. princeton.edunih.gov Its utility can be systematically compared to other catalysts like tetrabutylammonium (B224687) iodide. nih.gov Research is also directed towards its use as an in-situ formed catalyst, generated from the reaction of triethylamine with an alkyl iodide present in the reaction mixture. phasetransfercatalysis.com

Furthermore, its role as a Brønsted acidic ionic liquid catalyst, similar to other triethylammonium salts like the sulfate (B86663) and dihydrogen phosphate (B84403), presents opportunities in reactions such as Fischer esterification. semanticscholar.orgresearchgate.net In these systems, it can act as both the catalyst and the reaction medium, simplifying product separation and catalyst recycling. semanticscholar.org The iodide anion itself can participate in catalytic cycles, for instance, by acting as a nucleophilic promoter in halogen exchange (Finkelstein reaction) or in the activation of substrates. Kinetic studies, such as those performed on the silver(I)-activated quaternization of triethylamine by alkyl iodides, will be crucial in understanding and optimizing these complex reaction mechanisms. researchgate.net

| Potential Catalytic Application | Role of this compound | Research Focus | Related Compounds Studied |

| Fischer Esterification | Brønsted Acidic Ionic Liquid Catalyst & Medium | Optimization of reaction conditions for various acids and alcohols; catalyst recyclability. | Triethylammonium sulfate, Triethylammonium dihydrogen phosphate semanticscholar.orgresearchgate.net |

| Nucleophilic Substitution (e.g., Alkylation) | Phase-Transfer Catalyst (PTC) | Enhancing reaction rates between phases; study of kinetics and mechanism. | Tetrabutylammonium iodide, Benzyltriethylammonium chloride princeton.edunih.gov |

| Dehydrohalogenation | Base Catalyst (via equilibrium with Triethylamine) | Development of milder reaction conditions for elimination reactions. | Triethylamine chemeurope.com |

| Halogen Exchange Reactions | Source of Nucleophilic Iodide | Driving equilibrium in Finkelstein-type reactions; synthesis of iodoalkanes. | Sodium iodide, Potassium iodide phasetransfercatalysis.com |

| Metal-Catalyzed Cross-Coupling | Ligand Precursor/Additive | In-situ formation of N-heterocyclic carbene (NHC) ligands or stabilization of metal nanoparticles. | N,N,N-trimethylanilinium salts nih.gov |

Advanced Materials Design with this compound Components

The application of this compound and its derivatives as functional components in advanced materials, particularly in the energy sector, is a highly promising research avenue. Its ionic nature, thermal properties, and the specific chemical activity of its constituent ions are key to its utility.

A significant emerging application is in the field of perovskite solar cells (PSCs) . Research has shown that related organic ammonium halides are effective in passivating defects at the surface and grain boundaries of perovskite films, which are critical for improving both efficiency and stability. nih.govrsc.org For example, the use of a structurally similar compound, Phenylthis compound (PTEAI), as a passivating agent for 3D perovskite films has demonstrated a remarkable enhancement in device performance. The PTEAI layer protects the perovskite from moisture and mitigates ionic defect sites. researchgate.net This leads to a significant increase in power conversion efficiency (PCE) and long-term stability, addressing two of the major hurdles for the commercialization of PSC technology. researchgate.net Future work will likely involve integrating this compound itself or its tailored derivatives as interfacial layers or additives in perovskite formulations to further optimize device performance and longevity. nih.gov

Another key area is the development of polymer electrolytes for batteries and dye-sensitized solar cells (DSSCs). mdpi.com Quaternary ammonium iodides, such as the related tetrabutylammonium iodide (TBAI), are used as salts in gel polymer electrolytes. bohrium.comresearchgate.net The salt dissociates to provide mobile ions (TBA⁺ and I⁻), increasing the ionic conductivity of the electrolyte, which is essential for efficient charge transport within the device. bohrium.com The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in the electrolytes of DSSCs. researchgate.net Research will likely focus on formulating novel solid-state or gel-polymer electrolytes incorporating this compound, aiming to enhance ionic conductivity, thermal stability, and interfacial contact with the electrodes in next-generation energy storage and conversion devices.

| Application Area | Material Role of this compound Derivative | Key Research Findings & Future Goals |

| Perovskite Solar Cells (PSCs) | Interfacial Passivating Agent (e.g., Phenylthis compound) | Finding: PCE increased from 18.8% to 20.2%; device retained 92% of initial efficiency after 500 hours in ambient air. researchgate.netGoal: Synthesize and test novel triethylammonium derivatives for enhanced stability and efficiency. |

| Dye-Sensitized Solar Cells (DSSCs) | Iodide Source for I⁻/I₃⁻ Redox Couple in Polymer Electrolytes | Finding: TBAI in a polyacrylonitrile (B21495) matrix achieved a maximum conductivity of 5.14 mS cm⁻¹. bohrium.comGoal: Develop this compound-based gel or solid-state electrolytes with high conductivity and long-term stability. |

| Polymer Batteries | Ionic Salt in Solid Polymer Electrolytes (SPEs) | Finding: PEO-based polymer electrolytes complexed with potassium salts show promise for K-ion batteries. mdpi.comGoal: Investigate this compound as a charge carrier in SPEs for lithium or post-lithium ion batteries. |

Computational Design and Predictive Modeling for this compound Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and optimization of applications for this compound. By simulating its behavior at the molecular level, researchers can predict properties and guide experimental work, saving time and resources. Future research will increasingly rely on a multi-scale modeling approach, from quantum mechanics to classical molecular dynamics.

Molecular Dynamics (MD) simulations are particularly suited for studying the bulk properties and dynamic behavior of this compound as an ionic liquid. nih.gov Simulations on analogous systems like triethylammonium triflate have been used to investigate a wide range of properties, including self-diffusion, electrical conductivity, rotational relaxation, and hydrogen-bond dynamics over various temperatures. nih.govacs.org For this compound, MD simulations can predict its viscosity, density, and conductivity, and reveal how these properties are influenced by temperature or the presence of co-solvents or water. researchgate.net Furthermore, simulations can elucidate the structure of the liquid, such as the extent of ion pairing and clustering, which governs its macroscopic behavior. nih.gov Simulations of related tetra-alkylammonium iodides at interfaces are also crucial for understanding its role as a phase-transfer catalyst or as a surface passivating agent in materials like perovskites. bohrium.comacs.orgrsc.org

Density Functional Theory (DFT) and other quantum mechanical methods provide detailed insight into the electronic structure and reactivity of the this compound ion pair. nih.gov DFT calculations can be used to determine accurate geometries, charge distributions, and interaction energies. nih.govresearchgate.net This is critical for understanding phenomena like charge transfer between the cation and anion, which can influence the compound's reactivity. nih.gov For catalysis, DFT can be used to model reaction pathways, calculate activation energy barriers, and elucidate transition state structures, providing a mechanistic understanding that is difficult to obtain experimentally. researchgate.net By combining DFT with continuum solvation models or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, the influence of the reaction environment can be accurately predicted.

| Computational Method | Predicted Properties / Insights for this compound | Research Objective |

| Molecular Dynamics (MD) | Bulk properties (density, viscosity, conductivity), ion diffusion, hydrogen bonding dynamics, interfacial behavior. nih.govresearchgate.net | Predict physical properties to guide its use as a solvent or electrolyte. Model its behavior at liquid-liquid or liquid-solid interfaces for catalysis and materials applications. |

| Density Functional Theory (DFT) | Ion pair geometry, charge distribution, interaction energies, vibrational frequencies, reaction mechanisms. nih.govresearchgate.net | Understand the fundamental nature of the cation-anion interaction and predict its intrinsic reactivity. Elucidate catalytic pathways and transition states. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction energetics in solution, solvation effects on reactivity, properties in a complex matrix (e.g., polymer). | Accurately model reactions in a condensed phase to predict rates and selectivities. Design advanced materials by simulating the interaction of the salt within a host matrix. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing triethylammonium iodide with high purity?

- Answer : this compound is typically synthesized via neutralization reactions. For example, triethylamine (TEA) reacts with hydroiodic acid (HI) in anhydrous conditions to yield the product. Critical steps include:

- Using ice baths to control exothermic reactions and maintain temperature stability .

- Precipitation and purification via filtration to remove byproducts like triethylammonium chloride .

- Ensuring stoichiometric equivalence between TEA and HI to avoid residual reactants, validated by pH monitoring with triethylammonium bicarbonate (TEAB) buffer .

Q. How can researchers confirm the structural integrity of this compound experimentally?

- Answer : Structural characterization involves:

- X-ray diffraction (XRD) : To confirm crystalline structure and lattice parameters, as demonstrated for analogous ammonium salts .

- Infrared (IR) spectroscopy : Identification of N–H stretching (≈2700–2500 cm⁻¹) and C–N vibrational modes (≈1480–1380 cm⁻¹). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles (>300°C melting point observed in related compounds) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Key safety measures include:

- Personal protective equipment (PPE) : EN166-certified safety glasses, nitrile gloves, and impervious lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter .

- Spill management : Neutralize with sodium bicarbonate and dispose of waste according to hazardous material regulations .

Advanced Research Questions

Q. How do thermodynamic properties of this compound, such as osmotic coefficients, inform its behavior in solution-phase studies?

- Answer : Osmotic coefficients and enthalpies of dilution are critical for understanding ion-solvent interactions. For example:

- Comparative studies with tetraethylammonium iodide reveal lower osmotic coefficients for this compound due to weaker ion pairing, attributed to steric hindrance from ethyl groups .

- Enthalpy measurements via isothermal titration calorimetry (ITC) can quantify solute-solvent interactions, aiding in predictive modeling for electrochemical or catalytic applications .

Q. What methodological strategies resolve contradictions in spectroscopic data across studies (e.g., IR peak shifts)?

- Answer : Discrepancies often arise from sample purity or instrumental calibration. Researchers should:

- Cross-validate data with NIST Standard Reference Databases, which provide peer-reviewed spectral libraries .

- Replicate experiments under controlled humidity/temperature conditions, as moisture absorption can alter IR spectra .

- Use internal standards (e.g., KBr pellets for FTIR) to ensure consistency .

Q. How can this compound be applied in selective precipitation for isolating charged biomolecules?

- Answer : Its high charge density enables selective precipitation of polyanions (e.g., pyrophosphate ions):

- Adjusting acetone concentration in sodium iodide-acetone mixtures enhances precipitation efficiency, as demonstrated in nucleoside-diphosphate synthesis .

- pH optimization (e.g., using TEAB buffer) minimizes co-precipitation of unwanted species .

Methodological Best Practices

Q. What documentation standards ensure reproducibility in studies involving this compound?

- Answer : Follow guidelines for experimental rigor:

- Report detailed synthesis conditions (solvents, molar ratios, temperature) in supplementary materials .

- Provide raw spectral data (e.g., XRD .cif files, TGA thermograms) in repositories for peer validation .

Q. How to design experiments assessing this compound’s role in phase-transfer catalysis?

- Answer : Key considerations include:

- Monitoring reaction kinetics via HPLC or NMR to track iodide ion mobility .

- Comparing catalytic efficiency with analogues (e.g., tetrabutylammonium iodide) to evaluate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products